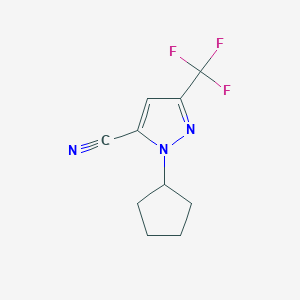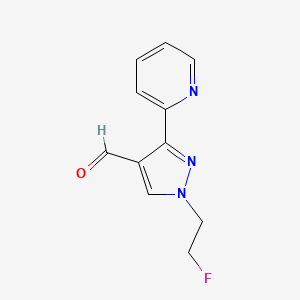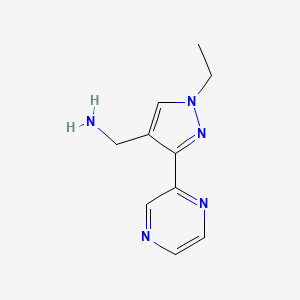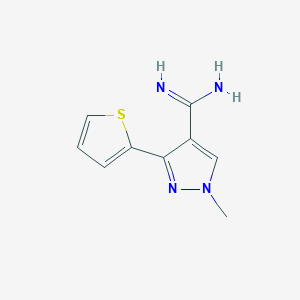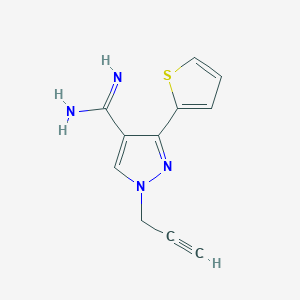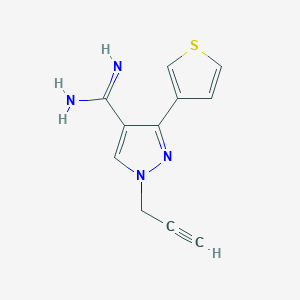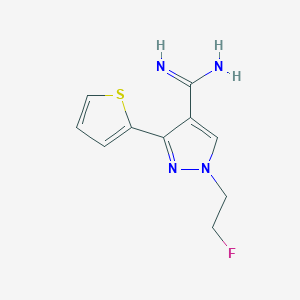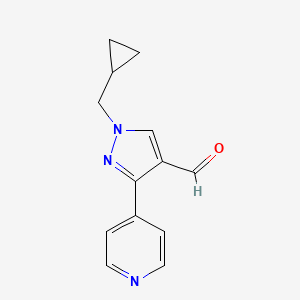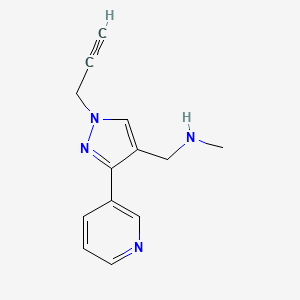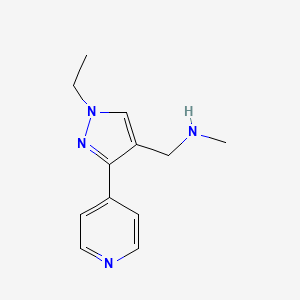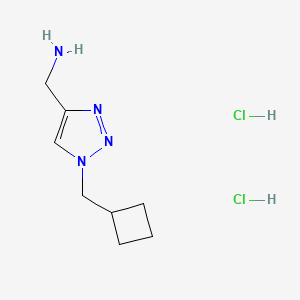
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Descripción general
Descripción
The compound “(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride” is a derivative of 1,2,3-triazole, which is a class of heterocyclic organic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The compound also contains a cyclobutyl group and a methanamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process known as click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The cyclobutylmethyl group could potentially be introduced through various alkylation reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a cyclobutylmethyl group and a methanamine group . The exact 3D conformation would depend on the specific stereochemistry at the attachment points .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,3-triazole derivatives are stable due to the aromaticity of the triazole ring . The compound is likely to be soluble in polar solvents due to the presence of the polar triazole ring and the amine group .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Catalytic Activity : Tris(triazolyl)amines have been studied for their utility as bi-functional surfactants and N donor ligands in copper-catalyzed aerobic oxidation of alcohols in water, suggesting their potential in green chemistry and catalysis (Vasut Nakarajouyphon et al., 2022).
Synthetic Methodology : Research on the synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety highlights the importance of triazole derivatives in developing antimicrobial agents, demonstrating the versatility of triazole in synthesizing compounds with potential biological applications (K D Thomas et al., 2010).
Material Science
- Photoluminescence : The study on platinum(II) NHC complexes with 1,2,4-triazole ligands showcases their photoluminescent properties, which could be useful in materials science for developing new luminescent materials (M. Tenne et al., 2015).
Molecular Interactions
- π-Hole Tetrel Bonding : An investigation into ethyl 2-triazolyl-2-oxoacetate derivatives revealed significant π-hole tetrel bonding interactions, providing insights into molecular assembly and the influence of electronic effects on molecular interactions (Muhammad Naeem Ahmed et al., 2020).
Antibacterial and Antifungal Activities
- Antimicrobial Agents : Synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and their evaluation for antibacterial and antifungal activities underscore the importance of triazole derivatives in medicinal chemistry for developing new antimicrobial agents (D. Visagaperumal et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(cyclobutylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c9-4-8-6-12(11-10-8)5-7-2-1-3-7;;/h6-7H,1-5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOARTGBMHXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



